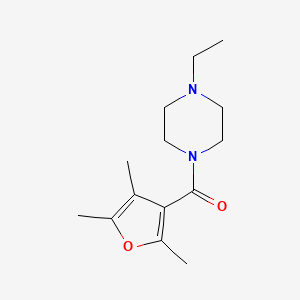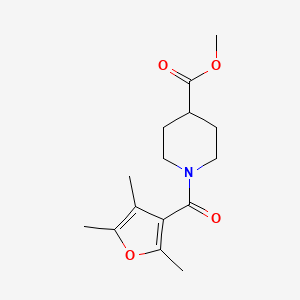
N-cyclopropyl-4-(3-methoxyphenyl)piperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopropyl-4-(3-methoxyphenyl)piperazine-1-carboxamide, also known as CPP-115, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA, a neurotransmitter that plays a critical role in regulating brain activity. Inhibition of GABA aminotransferase by CPP-115 leads to an increase in GABA levels, which can have a variety of effects on the brain and body.
作用机制
As mentioned earlier, N-cyclopropyl-4-(3-methoxyphenyl)piperazine-1-carboxamide works by inhibiting GABA aminotransferase, which leads to an increase in GABA levels. GABA is an inhibitory neurotransmitter that helps to regulate brain activity by reducing the firing of neurons. By increasing GABA levels, this compound can have a variety of effects on the brain, including reducing seizure activity and promoting relaxation.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models. For example, this compound has been shown to increase GABA levels in the brain, reduce seizure activity, and promote relaxation. Additionally, this compound has been shown to have anxiolytic and antidepressant effects, and has been studied as a potential treatment for cocaine addiction.
实验室实验的优点和局限性
One advantage of using N-cyclopropyl-4-(3-methoxyphenyl)piperazine-1-carboxamide in lab experiments is that it is a potent and selective inhibitor of GABA aminotransferase, which makes it a useful tool for studying the role of GABA in various physiological and pathological processes. However, one limitation of using this compound is that it can have off-target effects on other enzymes and neurotransmitter systems, which can complicate interpretation of experimental results.
未来方向
There are many potential future directions for research on N-cyclopropyl-4-(3-methoxyphenyl)piperazine-1-carboxamide. For example, further studies could be done to investigate the potential therapeutic applications of this compound in humans, including its use as a treatment for epilepsy, anxiety, depression, and addiction. Additionally, studies could be done to investigate the long-term effects of this compound on brain function and behavior, as well as its potential interactions with other drugs and medications. Finally, further studies could be done to investigate the mechanisms underlying the effects of this compound on the brain and body, which could provide insights into the role of GABA in normal and pathological processes.
合成方法
N-cyclopropyl-4-(3-methoxyphenyl)piperazine-1-carboxamide can be synthesized using a variety of methods, including the reaction of 3-methoxybenzylamine with cyclopropylcarbonyl chloride, followed by reaction with piperazine-1-carboxylic acid. Other methods involve the use of different starting materials and reaction conditions.
科学研究应用
N-cyclopropyl-4-(3-methoxyphenyl)piperazine-1-carboxamide has been studied extensively in animal models and has shown promise as a potential treatment for a variety of neurological and psychiatric disorders. For example, this compound has been shown to reduce seizures in animal models of epilepsy, and has also been shown to have anxiolytic and antidepressant effects. Additionally, this compound has been studied as a potential treatment for cocaine addiction, as it has been shown to reduce cocaine-seeking behavior in animal models.
属性
IUPAC Name |
N-cyclopropyl-4-(3-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-20-14-4-2-3-13(11-14)17-7-9-18(10-8-17)15(19)16-12-5-6-12/h2-4,11-12H,5-10H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVXOZHABSUMBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(4-Methyl-3-morpholin-4-ylsulfonylanilino)-1-oxopropan-2-yl] 2-[(4-ethoxybenzoyl)amino]acetate](/img/structure/B7504022.png)
![1-[(5-Chlorothiophen-2-yl)methyl]-3-propan-2-ylimidazolidine-2,4,5-trione](/img/structure/B7504030.png)



![2-[2-(2,4-Dimethylanilino)ethyl]-6-piperidin-1-ylbenzo[de]isoquinoline-1,3-dione](/img/structure/B7504049.png)
![5-methyl-N-propan-2-ylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7504057.png)
![3'-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]spiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7504065.png)


![3-Cyclopropyl-1-[(3-fluorophenyl)methyl]-1-methylurea](/img/structure/B7504085.png)
![[2-[(1,1-Dioxothiolan-3-yl)-methylamino]-2-oxoethyl] 2-ethoxybenzoate](/img/structure/B7504089.png)
![7-(1,3-benzodioxol-5-yl)-8-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B7504102.png)
